Cytochrome c (88-104) from the domestic pigeon, also referred to as PCC 88-104, is a peptide fragment that plays a significant role in immunological research due to its ability to stimulate T cell responses. This peptide corresponds to the amino acid sequence located at the COOH-terminal of cytochrome c, specifically residues 88 to 104. It is recognized for its full stimulatory activity in pigeon cytochrome c-primed T cells derived from B10.A mice, making it a valuable tool for studying T cell activation and immune responses.
Cytochrome c is a highly conserved protein found in the mitochondria of eukaryotic cells, playing a critical role in the electron transport chain. The specific peptide fragment (88-104) is derived from the domestic pigeon (Columba livia), which has been studied extensively in immunology due to its unique T cell responses.
Cytochrome c (88-104) is classified as a peptide and falls under the category of antigenic peptides. It is primarily used in research related to immunology and cellular biology, particularly in studies involving T cell activation and proliferation.
The synthesis of Cytochrome c (88-104) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula for Cytochrome c (88-104) is , with a molecular weight of approximately 1890.19 g/mol. The structure consists of a sequence of 17 amino acids, which includes various functional groups contributing to its biological activity.
Cytochrome c (88-104) participates in specific interactions with major histocompatibility complex class II molecules on antigen-presenting cells, leading to T cell activation. The binding affinity and stability of these interactions can be influenced by modifications in the peptide sequence.
The mechanism by which Cytochrome c (88-104) activates T cells involves several key steps:
Cytochrome c (88-104) is typically supplied as a lyophilized powder or solution, depending on its intended use in research settings.
Cytochrome c (88-104) has several scientific applications:
The pigeon cytochrome c fragment 88-104 is a linear 17-amino acid peptide with the primary sequence KAERADLIAYLKQATAK and molecular formula C₈₄H₁₄₄N₂₄O₂₅. This sequence corresponds to the carboxyl-terminal region of pigeon cytochrome c protein and has a molecular weight of 1890.19 Da [1] [2] [5]. The peptide adopts an extended conformation when bound to MHC class II molecules, with key residues positioned for interaction with both the MHC binding groove and T-cell receptors. Its chemical structure includes several charged residues (lysine, glutamic acid, arginine, aspartic acid) that contribute to solubility characteristics – it dissolves readily in DMSO (≥189 mg/mL) and water (≥15.6 mg/mL) but remains insoluble in ethanol [1] [5]. This solubility profile facilitates experimental manipulation in immunological studies.
The COOH-terminal region (residues 95-104) constitutes the minimal epitope required for T-cell stimulation, but maximal antigenic potency requires the complete 88-104 sequence. The NH₂-terminal extension (residues 88-94) significantly enhances antigen presentation and T-cell activation efficiency through conformational stabilization rather than direct MHC/TCR interactions [1] [4]. Experimental evidence demonstrates that substitutions at any residue between positions 95-104 reduce antigenic potency for specific T-cell hybridomas, highlighting the critical nature of the COOH-terminal residues for TCR recognition [1] [5]. The terminal lysine (K104) serves as a crucial MHC anchor residue, occupying the p9 pocket in the I-Eᵏ binding groove, though its positioning differs from homologous peptides like moth cytochrome c [7].
Conformational energy calculations reveal that residues 88-98 exhibit strong α-helical propensity in nonpolar environments, a feature conserved across species homologs (pigeon, moth, and fly cytochrome c). This helical segment serves as a structural scaffold that positions the critical TCR contact residues (99-103) in optimal orientation [4]. The helical domain is stabilized by:
Table 1: Conformational Propensities in Cytochrome c (88-104) Structural Domains
Residue Range | Structural Preference | Contribution to Antigenicity |
---|---|---|
88-98 | Stable α-helix | Scaffold for epitope positioning |
91-93 (Arg-Ala-Asp) | Non-helical turn | MHC binding affinity modulation |
94-103 | Induced α-helix | Optimal TCR recognition |
99-103 | Statistical coil (isolated) | Direct TCR contacts |
The tripeptide segment 91-93 (Arg-Ala-Asp, RAD) displays a strong non-helical preference, forming a β-turn that redirects the peptide backbone within the MHC binding groove [4] [7]. This structural discontinuity is functionally significant as it:
Deletion experiments confirm that residues 91-93 can be removed without abolishing antigenicity, provided the helical segments (88-90 and 94-103) remain intact [4]. The COOH-terminal residues (99-103) exhibit minimal structural preference in isolation but adopt an extended conformation when anchored to the helical segment 94-98. This hybrid architecture – helical stabilization coupled with strategic turns – creates the molecular topography essential for high-affinity TCR engagement [4] [7].
The pigeon cytochrome c 88-104 (pPCC) differs from moth cytochrome c 88-103 (moth MCC: ANERADLIAYLKQATK) through two critical features:
Table 2: Comparative Analysis of Cytochrome c Peptides
Characteristic | Pigeon Cytochrome c (88-104) | Moth Cytochrome c (88-103) |
---|---|---|
Sequence | KAERADLIAYLKQATAK | ANERADLIAYLKQATK |
Length | 17 residues | 16 residues |
Molecular Weight | 1890.19 Da | 1805.2 Da |
Conserved Core | DLIAYLKQAT(K/A) | DLIAYLKQATK |
Key Structural Feature | Extended COOH-terminus | p9-Lys anchoring |
I-Eᵏ Binding | Lys104 at p10 position | Lys103 at p9 pocket |
These differences create distinct MHC-II presentation topographies. While moth MCC positions Lys103 in the p9 pocket of I-Eᵏ, pigeon's alanine insertion shifts Lys104 to p10, forcing an extended conformation without backbone kinking. This structural variation underlies the "heteroclitic response" phenomenon where PCC-primed T cells exhibit stronger reactivity to MCC than the immunizing PCC peptide [7]. Despite these differences, both peptides share the conserved antigenic core DLIAYLKQAT, explaining their cross-reactivity in T-cell assays [7] [8].
The cytochrome c 88-104 region exhibits remarkable evolutionary conservation across species, particularly in residues involved in heme coordination and membrane binding. The antigenic determinant centered around residues 99-103 (KQATAK in pigeon) represents an evolutionarily conserved site recognized by mammalian immune systems despite sequence homology to self-cytochrome c proteins [3] [7]. This conservation paradoxically enables anti-self responses because:
Synthetic peptide studies reveal that mammals produce antibodies against the NH₂-terminal conserved region (residues 1-4) of cytochrome c when presented as carrier-conjugated peptides or polymerized proteins, demonstrating that conserved regions can break immune tolerance under specific presentation contexts [3]. The persistence of T-cell reactivity to cytochrome c peptides across species barriers highlights how structural conservation in essential protein domains creates "hotspots" for cross-species immune recognition.
Table 3: Evolutionarily Conserved Antigenic Sites in Cytochrome c
Region | Conservation Pattern | Immunological Significance |
---|---|---|
88-98 | High sequence variability | Species-specific anchoring |
99-103 | Absolute conservation (KQATK) | TCR recognition core |
104 | Variable (K in pigeon, absent in moth) | MHC anchoring adjustment |
1-4 | Absolute conservation (Ac-GDVE) | B-cell epitope |
These conserved determinants enable cytochrome c to serve as a model system for studying fundamental principles of immune recognition across species barriers and self/non-self discrimination [3] [7].
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